molecular formula C18H16ClN5OS B2511875 N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923179-86-6

N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2511875
CAS RN: 923179-86-6
M. Wt: 385.87
InChI Key: RTDSEMZOKIHKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16ClN5OS and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Compounds derived from this chemical structure have been investigated for their potential in treating various forms of cancer. For instance, one study reported the synthesis and cytotoxicity testing of novel derivatives, highlighting their effectiveness against cervical and bladder cancer cell lines (Balewski et al., 2020).
  • Another study explored the synthesis of derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
  • Unique sulfur-aromatic interactions in certain derivatives were found to contribute to their binding as potent indoleamine 2,3-dioxygenase inhibitors, a promising avenue for cancer immunotherapy (Peng et al., 2020).

Antimicrobial Activity

  • Some derivatives have been synthesized and evaluated for their antimicrobial activities. A study highlighted the significant antibacterial activity of certain derivatives (Ramalingam et al., 2019).
  • Another research focused on the synthesis of new triazole derivatives, investigating their antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Enzyme Inhibition

  • Some studies have explored the potential of these compounds as enzyme inhibitors. For instance, their efficacy in inhibiting lipase and α-glucosidase was investigated, highlighting specific compounds with significant activity (Bekircan et al., 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5OS/c19-13-5-4-6-14(11-13)20-16(25)12-26-18-22-21-17-23(9-10-24(17)18)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDSEMZOKIHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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